Tert-butyl 3,5-dichloro-4-methoxybenzoate
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Overview
Description
Tert-butyl 3,5-dichloro-4-methoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3 and a molecular weight of 277.15 g/mol . This compound is characterized by the presence of tert-butyl, dichloro, and methoxy functional groups attached to a benzoate core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 3,5-dichloro-4-methoxybenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include 3,5-dichloro-4-methoxybenzaldehyde or 3,5-dichloro-4-methoxybenzoic acid.
Reduction: Products include tert-butyl 3,5-dichloro-4-methoxybenzyl alcohol.
Scientific Research Applications
Tert-butyl 3,5-dichloro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dichloro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,5-dichloro-4-hydroxybenzoate
- Tert-butyl 3,5-dichloro-4-aminobenzoate
- Tert-butyl 3,5-dichloro-4-nitrobenzoate
Uniqueness
Tert-butyl 3,5-dichloro-4-methoxybenzoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C12H14Cl2O3 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl 3,5-dichloro-4-methoxybenzoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)9(14)6-7/h5-6H,1-4H3 |
InChI Key |
BRVPGHLTFXNPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Origin of Product |
United States |
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